molecular formula C8H10F3NO2 B12276145 (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B12276145
M. Wt: 209.17 g/mol
InChI Key: VVOOIFQERLCXQE-ISGODVSSSA-N
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Description

(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclo[1.1.1]pentane core is synthesized through a [2+2] cycloaddition reaction.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Amination: The amino group is introduced through a reductive amination reaction.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-2-[3-(fluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
  • (2R)-2-amino-2-[3-(chloromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
  • (2R)-2-amino-2-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Uniqueness

The presence of the trifluoromethyl group in (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

(2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14/h4H,1-3,12H2,(H,13,14)/t4-,6?,7?/m0/s1

InChI Key

VVOOIFQERLCXQE-ISGODVSSSA-N

Isomeric SMILES

C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)O)N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N

Origin of Product

United States

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